4-Chloro-2-(2-chlorophenyl)benzoic acid

ABCG2 inhibition Multidrug resistance Transporter assay

Ensuring lot-to-lot consistency in ABCG2 inhibitor research is challenging. 4-Chloro-2-(2-chlorophenyl)benzoic acid (CAS 1262005-89-9) delivers validated biological activity and defined chemistry. • ABCG2/BCRP inhibitor with IC50 29 nM (ATPase), 382 nM (cellular Hoechst efflux) • Distinct 4,2'-dichloro pattern yields elevated LogP 4.36 for membrane permeability studies • High-purity building block for medicinal chemistry; immediately available for global shipping

Molecular Formula C13H8Cl2O2
Molecular Weight 267.10 g/mol
CAS No. 1262005-89-9
Cat. No. B6399554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(2-chlorophenyl)benzoic acid
CAS1262005-89-9
Molecular FormulaC13H8Cl2O2
Molecular Weight267.10 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)C(=O)O)Cl
InChIInChI=1S/C13H8Cl2O2/c14-8-5-6-10(13(16)17)11(7-8)9-3-1-2-4-12(9)15/h1-7H,(H,16,17)
InChIKeyCCSDQHCYRKRDEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(2-chlorophenyl)benzoic Acid (CAS 1262005-89-9): Procurement-Grade Dichloro-Biphenyl Carboxylic Acid Scaffold for Research Applications


4-Chloro-2-(2-chlorophenyl)benzoic acid (CAS 1262005-89-9) is a dichlorinated biphenyl carboxylic acid derivative characterized by the molecular formula C₁₃H₈Cl₂O₂ and a molecular weight of 267.11 g/mol . This compound belongs to a class of halogenated benzoic acid scaffolds frequently utilized as synthetic intermediates in pharmaceutical and agrochemical research [1]. Its structural features include a central biphenyl core with carboxylic acid functionality at the 2-position and chlorine substituents at the 4-position of the benzoic acid ring and the 2-position of the pendant phenyl ring, establishing a specific substitution pattern that differentiates it from mono-chlorinated or differently substituted biphenyl carboxylic acid analogs . The compound is primarily procured as a research chemical for laboratory-scale synthesis and biological screening applications [1].

Why Generic Biphenyl Carboxylic Acid Substitution is Not Scientifically Sound for 4-Chloro-2-(2-chlorophenyl)benzoic Acid (CAS 1262005-89-9) Procurement


Substituting 4-chloro-2-(2-chlorophenyl)benzoic acid with a structurally similar biphenyl carboxylic acid analog without verification is not scientifically valid due to the critical influence of chlorine substitution pattern on both physicochemical properties and biological activity. The presence of two chlorine atoms at specific positions (4-position on the benzoic acid ring and 2-position on the pendant phenyl ring) results in a LogP value of 4.36 , which is significantly higher than that of mono-chlorinated analogs such as 2-(2-chlorophenyl)benzoic acid (LogP 3.47) [1] or 4-(2-chlorophenyl)benzoic acid (LogP 4.23) . This difference in lipophilicity directly impacts membrane permeability, solubility, and ultimately biological activity in cellular assays. Furthermore, the specific dichloro substitution pattern confers distinct inhibitory activity against the ABCG2 transporter, with reported IC₅₀ values of 382 nM and 29 nM in different assay formats [2], whereas mono-chlorinated analogs exhibit markedly different activity profiles or lack documented activity against this target. These quantitative differences demonstrate that in-class compounds cannot be interchanged without risking experimental reproducibility and invalidating structure-activity relationship conclusions.

4-Chloro-2-(2-chlorophenyl)benzoic Acid (CAS 1262005-89-9): Quantitative Evidence for Differentiated Procurement Decisions


ABCG2 Transporter Inhibition: IC₅₀ Comparison with Reference Inhibitors

4-Chloro-2-(2-chlorophenyl)benzoic acid demonstrates sub-micromolar inhibitory activity against the human ABCG2 (BCRP) transporter, a key mediator of multidrug resistance in cancer. In a cellular Hoechst 33342 efflux assay using MDCK2 cells expressing human ABCG2, the compound exhibited an IC₅₀ of 382 nM [1]. In a cell-free ATPase assay using Sf9 cell membranes expressing human ABCG2, the compound showed enhanced potency with an IC₅₀ of 29 nM [1]. These values can be compared to the reference ABCG2 inhibitor Ko143, which typically exhibits IC₅₀ values in the 10-30 nM range across similar assays. In contrast, mono-chlorinated biphenyl carboxylic acid analogs such as 4-(2-chlorophenyl)benzoic acid (CAS 3808-93-3) and 2-(2-chlorophenyl)benzoic acid (CAS 14498-95-4) lack documented ABCG2 inhibitory activity, underscoring the functional significance of the 4,2'-dichloro substitution pattern.

ABCG2 inhibition Multidrug resistance Transporter assay

Lipophilicity (LogP) Differentiation: Enhanced Membrane Permeability Relative to Mono-Chlorinated Analogs

The dichloro substitution pattern of 4-chloro-2-(2-chlorophenyl)benzoic acid results in a calculated LogP value of 4.36 , which is substantially higher than that of structurally related mono-chlorinated biphenyl carboxylic acids. Specifically, 2-(2-chlorophenyl)benzoic acid (CAS 14498-95-4) has a LogP of 3.47 [1], representing a 0.89 log unit decrease in lipophilicity. Similarly, 4-(2-chlorophenyl)benzoic acid (CAS 3808-93-3) has a reported LogP of 4.23 , while 2-(4-chlorophenyl)benzoic acid (CAS 7079-15-4) has a LogP of 3.57 [2]. The increased lipophilicity of the target compound (LogP 4.36) relative to these analogs (LogP range 3.47-4.23) translates to approximately 7.8-fold higher octanol-water partition coefficient compared to 2-(2-chlorophenyl)benzoic acid and approximately 1.35-fold higher compared to 4-(2-chlorophenyl)benzoic acid, based on the logarithmic relationship (ΔLogP 0.89 = 10^0.89 ≈ 7.8-fold difference).

Lipophilicity LogP Membrane permeability

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile: Consistency Across Biphenyl Carboxylic Acid Class

4-Chloro-2-(2-chlorophenyl)benzoic acid exhibits a topological polar surface area (TPSA) of 37.3 Ų , which is identical to the TPSA values reported for mono-chlorinated biphenyl carboxylic acid analogs including 4-(2-chlorophenyl)benzoic acid (37.3 Ų) , 2-(2-chlorophenyl)benzoic acid (37.3 Ų) [1], and 2-(4-chlorophenyl)benzoic acid (37.3 Ų) [2]. This consistency arises from the shared carboxylic acid functional group as the sole contributor to polar surface area, with chlorine substituents contributing minimally to TPSA. The compound contains one hydrogen bond donor (carboxylic acid -OH) and two hydrogen bond acceptors (carboxylic acid C=O and C-O), identical to the mono-chlorinated analogs.

TPSA Polar surface area Hydrogen bonding

ABCG2 ATPase Modulation: Differential Activity in Basal vs. Stimulated Conditions

4-Chloro-2-(2-chlorophenyl)benzoic acid exhibits context-dependent modulation of ABCG2 ATPase activity. In a cell-free ATPase assay using Sf9 cell membranes expressing human ABCG2, the compound inhibited vanadate-sensitive basal ATPase activity with an IC₅₀ of 29 nM [1]. However, when assayed under quercetin-stimulated conditions (quercetin is a known ABCG2 substrate that stimulates ATPase activity), the compound showed approximately 10-fold lower potency with an IC₅₀ of 299 nM [1]. This differential inhibition pattern (29 nM basal vs. 299 nM stimulated) suggests that the compound may act as a non-competitive or mixed-type inhibitor whose potency is influenced by the conformational state of the transporter. This behavior differs from that of the reference inhibitor Ko143, which typically maintains consistent potency across both assay conditions.

ABCG2 ATPase Transporter modulation Enzyme kinetics

4-Chloro-2-(2-chlorophenyl)benzoic Acid (CAS 1262005-89-9): Validated Research Application Scenarios Based on Quantitative Evidence


ABCG2 Transporter Inhibition Studies in Multidrug Resistance Research

4-Chloro-2-(2-chlorophenyl)benzoic acid is a validated ABCG2 (BCRP) inhibitor with demonstrated IC₅₀ values of 382 nM in cellular Hoechst 33342 efflux assays and 29 nM in cell-free ATPase assays [1]. This compound is suitable for use as a tool compound to investigate ABCG2-mediated multidrug resistance mechanisms in cancer cell lines, to assess the contribution of ABCG2 to drug efflux in pharmacokinetic studies, or as a reference compound for benchmarking novel ABCG2 inhibitors. The context-dependent ATPase inhibition profile (29 nM basal vs. 299 nM quercetin-stimulated) [1] further enables its use in studies examining transporter conformational dynamics and substrate-dependent modulation.

Structure-Activity Relationship (SAR) Studies of Biphenyl Carboxylic Acid Scaffolds

The distinct 4,2'-dichloro substitution pattern of this compound, coupled with its elevated LogP (4.36) relative to mono-chlorinated analogs (LogP range 3.47-4.23) [2][3], makes it a valuable reference point in SAR campaigns exploring the impact of halogen substitution on biological activity and physicochemical properties. Researchers investigating biphenyl carboxylic acid-based inhibitors can use this compound to establish baseline activity and to compare the effects of additional chlorine substitution versus mono-chlorinated or unsubstituted analogs.

Lipophilicity-Dependent Cellular Uptake and Permeability Studies

With a LogP of 4.36 , 4-chloro-2-(2-chlorophenyl)benzoic acid exhibits significantly higher lipophilicity than structurally related mono-chlorinated biphenyl carboxylic acids (ΔLogP up to +0.89) [2][3]. This property makes the compound suitable for studies examining the relationship between lipophilicity and cellular membrane permeability, particularly in the context of passive diffusion across biological barriers. The compound can serve as a more lipophilic comparator in panels of biphenyl carboxylic acids designed to probe LogP-dependent cellular accumulation or efflux transporter substrate specificity.

Synthetic Intermediate for Dichlorinated Biphenyl Derivatives

4-Chloro-2-(2-chlorophenyl)benzoic acid serves as a versatile synthetic intermediate for the preparation of more complex dichlorinated biphenyl derivatives via standard carboxylic acid transformations including esterification, amidation, and reduction [4]. The presence of the carboxylic acid functional group enables conjugation to amines, alcohols, or other nucleophiles, while the dichloro substitution pattern provides a distinct scaffold for further functionalization via cross-coupling reactions. This compound is appropriate for medicinal chemistry programs requiring dichlorinated biphenyl building blocks with defined substitution geometry.

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